

A Comparative Analysis of Fenoprofen Calcium Hydrate in Clinical Trials

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Compound of Interest

Compound Name: *Fenoprofen Calcium hydrate*

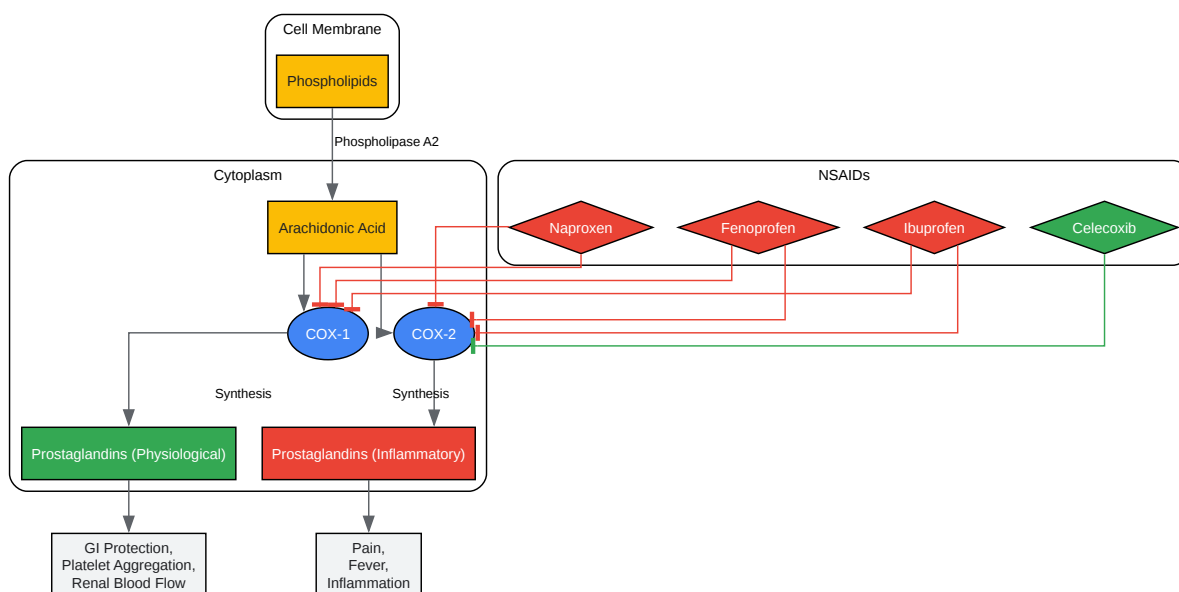
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For researchers and drug development professionals, understanding the comparative efficacy and safety of non-steroidal anti-inflammatory drugs (NSAIDs) is crucial for informed decision-making. This guide provides a comprehensive cross-study comparison of clinical trials involving **Fenoprofen Calcium hydrate**, juxtaposed with other commonly used NSAIDs such as ibuprofen, naproxen, and the COX-2 inhibitor, celecoxib.

Mechanism of Action: Inhibition of Cyclooxygenase

Fenoprofen, a propionic acid derivative, exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4][5] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining renal blood flow, COX-2 is inducible and its expression is upregulated during inflammation.[6][7][8] By inhibiting both COX-1 and COX-2, fenoprofen reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation.[3][4]



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Mechanism of action of NSAIDs.

Comparative Efficacy in Rheumatic Diseases

Clinical trials have evaluated the efficacy of fenoprofen in rheumatoid arthritis and osteoarthritis, often comparing it with aspirin and other NSAIDs.

Rheumatoid Arthritis

Early clinical trials in rheumatoid arthritis demonstrated that fenoprofen was comparable in efficacy to aspirin.[9][10][11][12][13] In a double-blind, crossover study, fenoprofen was found to be as effective as aspirin in controlling disease activity, with fewer side effects reported for

fenoprofen.[9] Another study showed that while both drugs improved most efficacy parameters, fenoprofen was superior to aspirin in reducing the number of swollen joints and improving grip strength.[10] A study comparing fenoprofen to a placebo in patients on maintenance corticosteroids showed that fenoprofen provided a significantly greater effect and allowed for a reduction in corticosteroid dosage.[14]

More recent standardized measures of efficacy, such as the American College of Rheumatology 20% improvement criteria (ACR20), are not available for fenoprofen from the reviewed literature. However, for comparator drugs, a meta-analysis of celecoxib trials showed a 15% absolute improvement in ACR20 response compared to placebo.[15][16]

Drug	Dosage	Comparator	ACR20 Response	Study Population	Source
Fenoprofen Calcium	2.4 g/day	Aspirin (3.9 g/day)	Not Reported	216 patients with rheumatoid arthritis	[10]
Celecoxib	200-400 mg/day	Placebo	15% absolute improvement	873 patients with rheumatoid arthritis	[15][16][17]
Celecoxib	200-400 mg/day	Traditional NSAIDs	4% absolute improvement	1981 patients with rheumatoid arthritis	[16][17]
Naproxen	500 mg twice daily	Aspirin	Not Reported	80 patients with rheumatoid arthritis	[18]

Table 1: Comparison of Efficacy in Rheumatoid Arthritis Clinical Trials

Osteoarthritis

In osteoarthritis, fenoprofen has been shown to be effective in reducing pain and improving function.[19] For comparator drugs, clinical trials using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) provide quantitative data on efficacy. For instance, a study on naproxen showed significant improvements in WOMAC scores for pain, stiffness, and function in patients with knee and hip osteoarthritis.[20] Similarly, celecoxib has demonstrated a statistically significant, albeit modest, improvement in WOMAC pain and function scores compared to placebo.[21][22] Ibuprofen has also been shown to lead to a 50-60% improvement over placebo in WOMAC scores.[23]

Drug	Dosage	Comparator	WOMAC Score Improvement	Study Population	Source
Fenoprofen Calcium	Not Specified	Not Applicable	Not Reported	Not Applicable	
Naproxen	500 mg twice daily	Placebo	Significant improvement in pain, stiffness, and function	403 patients with knee or hip osteoarthritis	[20][24]
Ibuprofen	800 mg three times daily	Placebo	50-60% improvement over placebo	Not specified	[23]
Celecoxib	200 mg once daily	Placebo	3% absolute improvement in pain; 4% in function	1622 patients with osteoarthritis	[22]
Celecoxib	200 mg once daily	Ibuprofen (800 mg three times daily)	Non-inferior to ibuprofen	388 patients with knee osteoarthritis	[25]

Table 2: Comparison of Efficacy in Osteoarthritis Clinical Trials (WOMAC Scores)

Efficacy in Pain Management

For mild to moderate pain, fenoprofen is administered at a dose of 200 mg every 4 to 6 hours. [19] Comparative data for acute pain relief is limited for fenoprofen. For other NSAIDs, a common metric is the Number Needed to Treat (NNT) to achieve at least 50% pain relief. For celecoxib in rheumatoid arthritis, the NNT for pain improvement compared to placebo was 4. [15]

Safety and Tolerability

The most frequently reported adverse effects associated with fenoprofen are gastrointestinal in nature.[19] Clinical trials have indicated that fenoprofen may have a better gastrointestinal safety profile compared to aspirin, with fewer and milder side effects reported.[9][10][12][13]

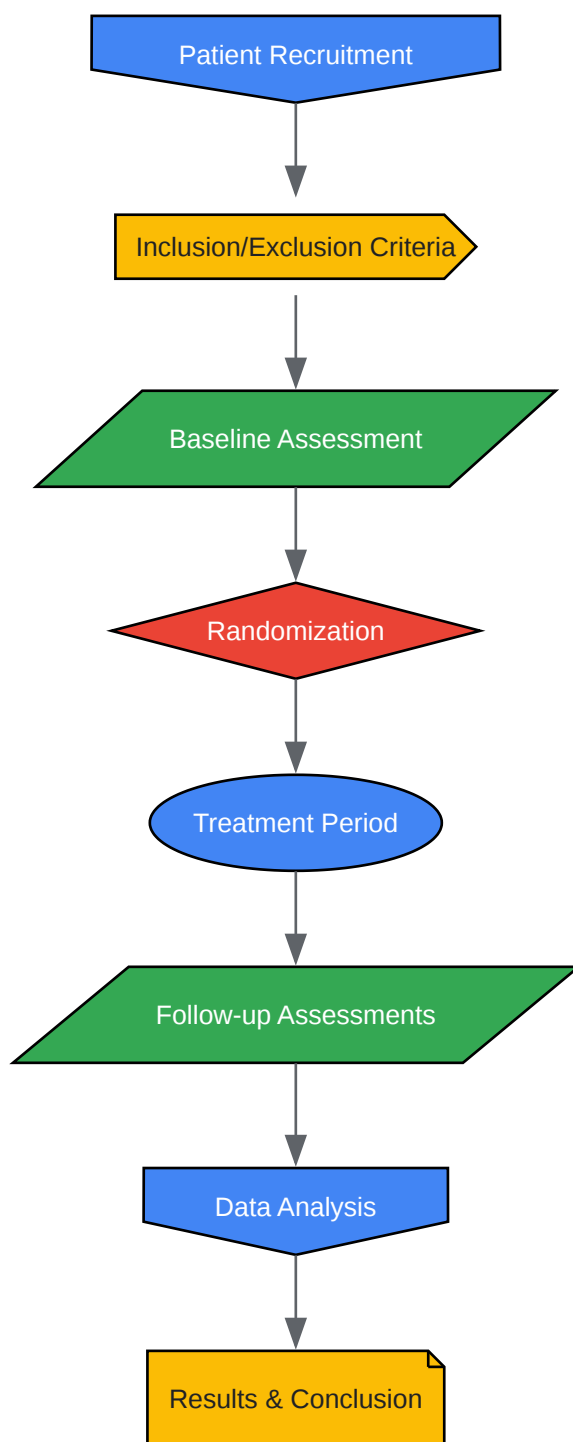
Drug	Dosage	Comparator	Key Adverse Events	Source
Fenoprofen Calcium	2.4 g/day	Aspirin (3.9 g/day)	Fewer complaints and lower incidence of abnormal SGOT levels than aspirin.	[10]
Celecoxib	200-400 mg/day	Traditional NSAIDs	Fewer gastroduodenal ulcers.	[15][16]
Ibuprofen	2400 mg/day	Celecoxib (200 mg/day)	More frequent upper gastrointestinal events (5.1% vs 1.3%).	[25]
Naproxen	500 mg twice daily	Aspirin	Less frequent gastrointestinal side effects (not statistically significant).	[18]

Table 3: Comparison of Safety and Tolerability

Experimental Protocols

Detailed experimental protocols for the older fenoprofen clinical trials are not readily available in the public domain. However, the general methodology can be inferred from the published abstracts.

Representative Clinical Trial Workflow



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A typical clinical trial workflow.

A common design for these studies was a randomized, double-blind, crossover or parallel-group trial.

- Fenoprofen vs. Aspirin in Rheumatoid Arthritis (1976): This multi-center, double-blind, crossover study involved 116 patients with active rheumatoid arthritis. Patients received fenoprofen (400 mg every 6 hours) and aspirin (1,000 mg every 6 hours) for six-week periods in a random sequence. Efficacy was evaluated using standard objective and subjective parameters, and side effects were monitored through daily telephone interviews and weekly outpatient evaluations.[9]
- Fenoprofen vs. Ibuprofen in Soft-Tissue Rheumatism (1983): This was a double-blind, crossover study involving 50 patients. Fenoprofen calcium (600 mg, four times daily) was compared to ibuprofen (400 mg, four times daily). Efficacy was assessed after 7 and 14 days based on parameters such as pain at rest, pain on movement, tenderness, sleep disturbance, and limitation of movement.[26]

Conclusion

The available clinical trial data, though largely from an earlier era of drug development, suggests that **Fenoprofen Calcium hydrate** is an effective NSAID for the management of rheumatoid arthritis, osteoarthritis, and mild to moderate pain, with an efficacy comparable to that of aspirin and other traditional NSAIDs. Its gastrointestinal tolerability appears to be more favorable than that of aspirin. However, a direct comparison with newer NSAIDs and COX-2 inhibitors using modern standardized endpoints like ACR20 and WOMAC scores is lacking in the published literature. This highlights a data gap for Fenoprofen in the context of contemporary clinical trial standards. For researchers and clinicians, the choice of an NSAID will depend on a careful consideration of the individual patient's clinical presentation, comorbidities, and risk factors, alongside the available evidence for each therapeutic option.

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